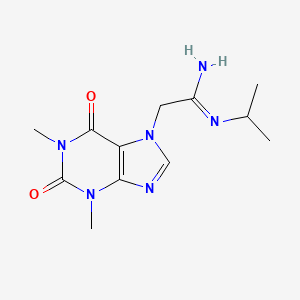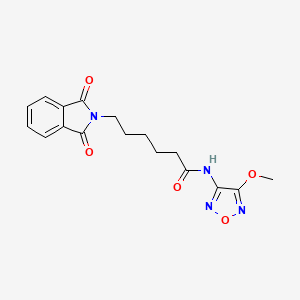![molecular formula C9H11N3O5 B15005444 4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoic acid](/img/structure/B15005444.png)
4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring
Preparation Methods
The synthesis of 4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common synthetic route involves the condensation of urea with malonic acid derivatives under acidic conditions to form the pyrimidine core. . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced.
Condensation: Condensation reactions with aldehydes or ketones can form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID exerts its effects involves interactions with various molecular targets. The pyrimidine ring structure allows it to bind to specific enzymes and receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes . The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID can be compared with other similar compounds, such as:
(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-acetic acid: This compound shares a similar pyrimidine core but differs in the attached functional groups.
Methyl N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]-beta-alaninate: Another derivative with a similar core structure but different substituents.
The uniqueness of 4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O5 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
4-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C9H11N3O5/c13-6-4-5(11-9(17)12-6)8(16)10-3-1-2-7(14)15/h4H,1-3H2,(H,10,16)(H,14,15)(H2,11,12,13,17) |
InChI Key |
YXJAAHGOKMAUFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15005369.png)
![3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide](/img/structure/B15005370.png)
![4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15005376.png)
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15005383.png)
![2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15005384.png)

![1-(2,3-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B15005404.png)
![4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15005415.png)
![4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine](/img/structure/B15005416.png)
![3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B15005417.png)
![2-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-cyclohexylphenyl)ethanone](/img/structure/B15005420.png)
![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15005434.png)
![Methyl 6-acetyl-7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15005436.png)

